AH 23848
Description
Historical Context of Discovery and Early Pharmacological Characterization
AH 23848, with the chemical name (4Z)-rel-7-[(1R,2R,5S)-5-([1,1′-biphenyl]-4-ylmethoxy)-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid, was first identified as a potent and specific thromboxane (B8750289) A2 (TXA2) receptor antagonist. ahajournals.orgbertin-bioreagent.comcaymanchem.comcaymanchem.com Initial studies in the mid-1980s highlighted its ability to block the actions of TXA2, a powerful mediator of platelet aggregation and smooth muscle contraction. ahajournals.orgapexbt.com This discovery was significant as it provided researchers with a valuable tool to investigate the pathophysiological roles of TXA2 in conditions such as occlusive vascular diseases. ahajournals.org
Early pharmacological characterization demonstrated that this compound could effectively inhibit platelet aggregation induced by TXA2. caymanchem.comcaymanchem.com For instance, it was found to inhibit TXA2-induced platelet aggregation with an IC50 of 0.26 μM. bertin-bioreagent.comcaymanchem.comcaymanchem.comszabo-scandic.com Furthermore, it was shown to antagonize the contraction of human bronchial smooth muscle induced by the TP receptor agonist U-46619. bertin-bioreagent.comcaymanchem.comcaymanchem.comapexbt.com These initial findings solidified the role of this compound as a selective blocker of the thromboxane (TP) receptor. ahajournals.org
Evolution of Research Perspectives: From Thromboxane Antagonism to Dual Receptor Modulation
While initially defined by its activity at the TP receptor, subsequent research unveiled a broader pharmacological profile for this compound. bertin-bioreagent.comcaymanchem.comcaymanchem.com Studies began to show that this compound also possessed antagonist activity at the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4. bertin-bioreagent.comcaymanchem.comcaymanchem.comresearchgate.net This was a pivotal shift in the understanding of the compound, transforming it from a specific TP antagonist to a dual TP and EP4 receptor antagonist. bertin-bioreagent.comcaymanchem.comcaymanchem.comapexbt.comszabo-scandic.com
This dual activity was demonstrated in various experimental models. For example, this compound was shown to impair PGE2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor. caymanchem.comcaymanchem.com This finding was crucial in redefining its mechanism of action. The recognition of its effects on the EP4 receptor opened up new avenues of research, particularly in areas where both TXA2 and PGE2 signaling pathways are implicated, such as inflammation and cancer. frontiersin.orgaacrjournals.orgaacrjournals.org Although some reports mention its utility as an EP4 antagonist, they also note its relatively low affinity for this receptor. sigmaaldrich.com
Significance of Prostanoid Receptor Antagonism in Biomedical Research
The study of prostanoid receptor antagonists, including compounds like this compound, is of paramount importance in biomedical research. Prostanoids, a group of lipid compounds, are involved in a wide array of physiological and pathological processes. patsnap.com By blocking specific prostanoid receptors, researchers can dissect the roles of individual prostanoids in health and disease, and develop targeted therapeutic strategies. nih.govoatext.com
Antagonism of the TP receptor, for instance, has been explored for its potential in cardiovascular diseases by inhibiting platelet aggregation and vasoconstriction. patsnap.com On the other hand, blocking the EP4 receptor has shown promise in the management of inflammatory diseases like rheumatoid arthritis and in cancer research. frontiersin.orgpatsnap.com PGE2, acting through the EP4 receptor, is known to promote tumor growth and suppress the immune response. patsnap.com Therefore, antagonists of the EP4 receptor are being investigated for their potential to inhibit tumor growth and metastasis. frontiersin.orgpatsnap.com The development of selective antagonists for various prostanoid receptors has been instrumental in defining the roles of prostaglandins (B1171923) like PGD2 and PGE2 in inflammatory conditions. nih.gov This targeted approach may offer advantages over non-steroidal anti-inflammatory drugs (NSAIDs), which broadly inhibit all prostanoid pathways. nih.gov
The dual antagonism of both TP and EP4 receptors by a single molecule like this compound represents a polypharmacological approach that could be beneficial in complex diseases where multiple signaling pathways are dysregulated. oatext.com This strategy allows for the simultaneous modulation of different pathological processes, potentially leading to enhanced therapeutic efficacy. oatext.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H35NO5 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1+ |
InChI Key |
IOFUFYLETVNNRF-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C/CCC(=O)O |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O |
Synonyms |
7-(5-(((1,1-biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-4-heptanoic acid AH 23848 AH 23848B AH-23848 AH23848 |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions
Dual Antagonism of TP and EP4 Receptors
AH 23848 is characterized as a dual antagonist, meaning it blocks the action of two different types of receptors: the thromboxane (B8750289) A2 (TP) receptor and the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4. apexbt.comcaymanchem.combertin-bioreagent.comszabo-scandic.com This dual activity gives it a unique pharmacological profile. Thromboxane A2 is a potent agent in promoting platelet aggregation and the contraction of smooth muscles in blood vessels and airways. apexbt.comresearchgate.net Prostaglandin E2, acting through its various receptors, is involved in a wide range of physiological and pathological processes, including inflammation and cell growth. apexbt.combertin-bioreagent.comscbt.com
TP1 Receptor Antagonism
This compound demonstrates potent and specific blocking activity at the TP receptor. apexbt.com This antagonism has been a primary focus of early research on the compound.
This compound effectively inhibits physiological responses triggered by thromboxane A2 (TXA2). apexbt.combertin-bioreagent.comszabo-scandic.com A key finding is its ability to inhibit TXA2-induced platelet aggregation, with a reported IC50 value of 0.26 μM. caymanchem.combertin-bioreagent.comszabo-scandic.com Platelet aggregation is a critical step in blood clot formation. Furthermore, this compound has been shown to counteract the contraction of human bronchial smooth muscle induced by TXA2. apexbt.comcaymanchem.combertin-bioreagent.comszabo-scandic.com Research has also demonstrated that pretreatment with this compound can reduce arrhythmias induced by coronary artery occlusion, a condition where TXA2 plays a significant role. physiology.org In studies on human uteroplacental arteries, this compound effectively inhibited responses to TXA2, suggesting its potential as a therapeutic approach in conditions like preeclampsia. nih.gov
The mechanism by which this compound blocks the TP receptor is through competitive antagonism. This means it directly competes with TP receptor agonists, such as the stable thromboxane A2 mimic U-46619, for the same binding site on the receptor. nih.govnih.gov Studies have shown that this compound causes a concentration-dependent parallel shift to the right in the dose-response curve for U-46619-induced contractions in various tissues, which is characteristic of competitive antagonism. nih.govnih.gov The potency of this antagonism is quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration required to double the agonist concentration needed for the same response. In human bronchial smooth muscle, the pA2 for this compound against U-46619 is 8.3. apexbt.com In studies of human uteroplacental arteries, the pA2 values were determined to be 8.69 in fetal stem villous arteries and between 9.25 and 9.58 in maternal intramyometrial arteries. nih.gov Similarly, in feline basilar arteries, this compound demonstrated competitive antagonism against U-46619 with a pA2 value of 8.46. nih.gov
EP4 Receptor Antagonism
In addition to its well-established role as a TP receptor antagonist, this compound also functions as an antagonist of the EP4 receptor, one of the four subtypes of receptors for prostaglandin E2. apexbt.comcaymanchem.combertin-bioreagent.comszabo-scandic.com
Research on the interaction of this compound with prostaglandin E2 (PGE2) binding at the EP4 receptor has revealed it to be a weak inhibitor. researchgate.netnih.gov In studies using recombinant human EP4 receptors, this compound displayed a low affinity for the receptor, with a reported Ki value of 2690 ± 232 nM. researchgate.netnih.gov The Ki, or inhibition constant, indicates the concentration of the inhibitor required to occupy 50% of the receptors. This relatively low affinity is consistent with its functional potencies observed in other studies. researchgate.netnih.gov Despite its lower affinity compared to the natural ligand PGE2, this compound's ability to antagonize the EP4 receptor has been demonstrated in various functional assays. caymanchem.comoup.com For instance, it was shown to impair PGE2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor. caymanchem.combertin-bioreagent.comszabo-scandic.com
A key signaling pathway activated by the EP4 receptor is the production of cyclic AMP (cAMP). apexbt.comscbt.com this compound has been shown to inhibit this EP4 receptor-mediated cAMP accumulation. caymanchem.combertin-bioreagent.comszabo-scandic.comoup.comscientificlabs.co.ukatsjournals.org By blocking the EP4 receptor, this compound suppresses serum-induced cAMP generation in fibroblasts. caymanchem.combertin-bioreagent.comszabo-scandic.com In human cervical fibroblasts, this compound inhibited PGE2-stimulated cAMP production. oup.com Furthermore, in a T-cell line, the inhibition of PGE2-stimulated cAMP by this compound was found to be non-competitive. nih.gov Studies on rat pulmonary arterial smooth muscle cells also demonstrated that this compound dose-dependently inhibited iloprost-induced intracellular cAMP accumulation, indicating its effect on this signaling pathway. atsjournals.org
Modulation of Other EP Receptors (e.g., EP2, EP3) in Research Contexts
While this compound is principally characterized by its antagonism at EP4 and TP receptors, its interaction with other EP receptor subtypes, such as EP2 and EP3, has been explored in various research settings. Generally, this compound displays low affinity for EP2 and EP3 receptors. nih.gov
Studies on cloned human prostanoid receptors reported pKi values of 4.0–4.5 for this compound at both EP2 and EP3 receptors, indicating weak interaction. nih.gov This low affinity is reflected in functional assays. For instance, in studies of human lung mast cells, where PGE2 inhibits degranulation via EP2 receptors, this compound was found to be ineffective at blocking this action. nih.govcapes.gov.br Similarly, in rat peritoneal mast cells, this compound did not affect the inhibitory actions of PGE2, which are not mediated by EP4 receptors. nih.gov
In some cell systems expressing multiple EP subtypes, the selectivity of this compound for EP4 over EP2 is apparent. In U-937 human mononuclear cells, which express both EP2 and EP4 receptor mRNA, PGE2-induced increases in cyclic AMP (cAMP) were inhibited by this compound, suggesting that the EP4 receptor is the primary mediator of the cAMP response in this cell line, with the EP2 receptor playing only a minor role, if any. core.ac.uk In studies on endometriotic cells, distinct antagonists were used for EP2 (AH6809) and EP4 (AH23848), reinforcing their subtype selectivity. oup.comoup.com
However, some reports suggest a degree of interaction with EP2 in specific contexts. For example, PGE2's negative regulation of Natural Killer (NK) cell function is reportedly mediated through both EP2 and EP4 receptors, and this effect can be blocked by either the EP2 antagonist AH6809 or the EP4 antagonist this compound. frontiersin.org In another study, this compound was noted as an antagonist of both EP2 and EP4, reversing PGE2-stimulated VEGF production in ovarian cancer cells. researchgate.net Despite these instances, the bulk of evidence points toward a pharmacological profile where this compound is highly selective for the EP4 receptor over the EP2 and EP3 subtypes.
Binding Affinity and Selectivity Studies
The binding affinity and selectivity of this compound have been quantified through various radioligand binding assays and functional studies, revealing a distinct profile. It is most potent as a competitive antagonist at the TP receptor, with lower affinity for the EP4 receptor.
Functional studies in vascular tissues have consistently demonstrated high antagonist potency at TP receptors. The pA2 value, a measure of antagonist potency, for this compound against the TP agonist U-46619 was determined to be between 7.8 and 8.3. nih.gov In human uteroplacental arteries, the pA2 values were even higher, recorded as 8.69 in fetal stem villous arteries and up to 9.58 in intramyometrial arteries from term pregnant women. nih.gov
In contrast, its affinity for the EP4 receptor is considerably lower. Functional studies on piglet and rabbit saphenous veins yielded pA2 values of 5.4 and 5.0, respectively, against PGE2-induced relaxation. nih.gov A study on cloned human EP4 receptors expressed in HEK-293 cells determined a dissociation constant (Ki) of 2690 nM. researchgate.net Other reported Ki values for the EP4 receptor include 260 nM. physiology.org Its selectivity for EP4 over other prostanoid receptors is notable, with binding studies on a panel of cloned human receptors showing low affinity (pKi 4.0–4.5) for EP1, EP2, and EP3 receptors. nih.gov
The table below summarizes the reported binding affinities and potencies of this compound at various prostanoid receptors.
| Receptor | Agonist/Ligand | Preparation | Affinity/Potency Metric | Value | Reference(s) |
| EP4 | PGE2 | Piglet Saphenous Vein | pA2 | 5.4 | nih.govsigmaaldrich.com |
| EP4 | PGE2 | Rabbit Saphenous Vein | pA2 | 5.0 | nih.gov |
| EP4 | [3H]-PGE2 | Cloned Human EP4 (HEK-293 cells) | Ki | 2690 nM | researchgate.net |
| EP4 | - | - | Ki | 260 nM | physiology.org |
| TP | U-46619 | - | pA2 | 7.8 - 8.3 | nih.gov |
| TP | U-46619 | Human Fetal Stem Villous Arteries | pA2 | 8.69 | nih.gov |
| TP | U-46619 | Human Term Pregnant Intramyometrial Arteries | pA2 | 9.58 | nih.gov |
| TP | U-46619 | Human Nonpregnant Intramyometrial Arteries | pA2 | 9.25 | nih.gov |
| TP | TXA2 | Platelets | IC50 | 0.26 µM | caymanchem.combertin-bioreagent.com |
| EP2 | - | Cloned Human EP2 Receptor | pKi | 4.0 - 4.5 | nih.gov |
| EP3 | - | Cloned Human EP3 Receptor | pKi | 4.0 - 4.5 | nih.gov |
Concentration-Dependent Receptor Inhibition in in vitro Models
The inhibitory effects of this compound have been demonstrated in a concentration-dependent manner across various in vitro models, confirming its activity at both TP and EP4 receptors.
In models focused on EP4 receptor antagonism, this compound has been shown to block cellular responses to PGE2 and other EP4 agonists. In human mononuclear cell lines (Jurkat, KM-3, and U-937), a concentration of 25 µM this compound was sufficient to inhibit the increase in cAMP induced by PGE2. core.ac.uk In prostate cancer cells, 1 µM of this compound significantly reduced the upregulation of inflammatory and proliferative markers. plos.org Studies on human endometriotic cells utilized this compound at a concentration of 50 µM to specifically inhibit EP4-mediated signaling pathways. oup.comoup.com In renal sensory nerve studies, 10 µM and 30 µM of this compound effectively blocked afferent nerve activity and substance P release, respectively. physiology.org Furthermore, in ovarian cancer cell lines, this compound demonstrated anti-migratory effects at concentrations of 20 µM and 40 µM. mdpi.com
The compound's potent, concentration-dependent inhibition of TP receptors is also well-documented. In rings of aorta from spontaneously hypertensive rats (SHR), this compound at 1 µM (10⁻⁶ M) inhibited endothelium-dependent contractions induced by acetylcholine. ahajournals.org In the same study, it inhibited contractions caused by oxygen-derived free radicals in a concentration-dependent fashion at 1 µM and 10 µM. ahajournals.org In human uteroplacental arteries, this compound produced competitive, concentration-dependent inhibition of contractions induced by the TP agonist U46619. nih.gov
The table below provides examples of effective concentrations of this compound used to achieve receptor inhibition in various in vitro models.
| Cell/Tissue Type | Target Pathway/Response | Effective Concentration | Reference(s) |
| Human Mononuclear Cells (Jurkat, KM-3, U-937) | PGE2-induced cAMP increase | 25 µM | core.ac.uk |
| Piglet Saphenous Vein | PGE2-induced relaxation | 30 µM | nih.gov |
| Human Endometriotic Cells | EP4 signaling | 50 µM | oup.comoup.com |
| Spontaneously Hypertensive Rat Aorta | Acetylcholine-induced contraction | 1 µM | ahajournals.org |
| Ovarian Cancer Cells (OVCAR-5) | Cell migration | 20 - 40 µM | mdpi.com |
| Rat Renal Pelvis | Substance P release | 30 µM | physiology.org |
| Prostate Cancer Cells | Epac1-dependent signaling | 1 µM | plos.org |
Molecular and Cellular Mechanisms of Action
Impact on Intracellular Signaling Pathways
AH 23848 plays a significant role in the regulation of intracellular cyclic AMP (cAMP), a critical second messenger. The EP4 receptor, a primary target of this compound, is a G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein (Gs). patsnap.combiorxiv.org When activated by its natural ligand, PGE2, the EP4 receptor triggers the Gs protein to activate adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels. patsnap.com
By acting as a competitive antagonist at the EP4 receptor, this compound blocks the binding of PGE2. patsnap.com This inhibitory action prevents the activation of the Gs-adenylyl cyclase pathway, thereby suppressing the generation of cAMP. frontiersin.org Research has demonstrated that inhibiting the EP4 receptor with antagonists like this compound effectively prevents robust cAMP production in response to PGE2 stimulation. frontiersin.org This suppression of cAMP levels is a foundational element of the compound's mechanism of action, influencing numerous downstream cellular processes.
| Stimulus | Receptor | Action of this compound | Effect on Adenylyl Cyclase | Resulting Intracellular cAMP Level |
|---|---|---|---|---|
| Prostaglandin (B15479496) E2 (PGE2) | EP4 | Binds to and blocks the receptor | Activation is inhibited | Suppressed/Reduced |
The modulation of the Protein Kinase A (PKA) pathway is a direct consequence of this compound's effect on cAMP levels. PKA is a primary downstream effector of cAMP. When intracellular cAMP concentrations are low, PKA exists as an inactive tetramer. The binding of cAMP to the regulatory subunits of PKA induces a conformational change, releasing the active catalytic subunits. patsnap.com These active subunits can then phosphorylate various substrate proteins, thereby regulating their activity.
Since this compound inhibits PGE2-induced cAMP production through EP4 receptor antagonism, it consequently prevents the activation of PKA. researchgate.net Studies have explicitly shown that PGE2 stimulates PKA/CREB signaling through the EP4 receptor. researchgate.net Therefore, by blocking the initial step of EP4 activation, this compound effectively attenuates the entire EP4-cAMP-PKA signaling axis, preventing the phosphorylation of PKA target proteins. patsnap.com
Beyond the canonical Gs-cAMP pathway, the EP4 receptor exhibits signaling diversity by also coupling to pathways involving Phosphatidylinositol 3-kinase (PI3K). Research indicates that the EP4 receptor can activate the PI3K-AKT signaling cascade, a pathway crucial for cell survival, proliferation, and growth. biorxiv.org In some contexts, this activation can occur independently of cAMP. biorxiv.org
As an EP4 receptor antagonist, this compound interferes with this signaling modality. By preventing PGE2 from binding to the EP4 receptor, this compound inhibits the downstream activation of PI3K and its principal effector, AKT (also known as Protein Kinase B). Studies in prostate cancer cells have demonstrated that the EP4 receptor mediates cell proliferation and invasion through a pathway involving both cAMP-PKA and PI3K-Akt. By blocking the EP4 receptor, its downstream effects on the PI3K-AKT pathway are consequently inhibited.
The mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2 and p38 MAPK cascades, are central to regulating cellular processes like proliferation, differentiation, and stress responses. Prostaglandin E2 has been shown to activate components of the MAPK pathway. For instance, studies in keratinocytes found that PGE2 enhanced the phosphorylation, and thus activation, of ERK1/2.
Given that this compound blocks the action of PGE2 at the EP4 receptor, it can be inferred that the compound regulates MAPK signaling by inhibiting its upstream activation. By preventing the initial ligand-receptor interaction, this compound would logically suppress the subsequent PGE2-mediated phosphorylation of ERK1/2. This represents an indirect but significant mechanism by which this compound can influence cell fate.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Recent investigations have linked PGE2-EP4 signaling to the activation of the NF-κB pathway. biorxiv.org For example, in the tumor microenvironment, PGE2-EP2/EP4 signaling has been suggested to promote inflammation through NF-κB activation. biorxiv.org Another study demonstrated that PGE2 induces the production of the pro-inflammatory cytokine IL-8 in fibroblasts via the EP4 receptor and subsequent activation of the Akt and NF-κB pathways.
This compound, by antagonizing the EP4 receptor, can modulate this pathway. The blockade of the EP4 receptor by this compound prevents PGE2 from initiating the signaling cascade that leads to the activation of NF-κB. This inhibition can suppress the expression of NF-κB target genes, including those for various pro-inflammatory cytokines, highlighting an anti-inflammatory mechanism of the compound.
| Signaling Pathway | Key Mediator(s) | Effect of PGE2 via EP4 Receptor | Effect of this compound |
|---|---|---|---|
| cAMP/PKA | Adenylyl Cyclase, cAMP, PKA | Activation | Inhibition |
| PI3K-AKT | PI3K, AKT | Activation | Inhibition |
| MAPK | ERK1/2 | Activation (phosphorylation) | Inhibition (inferred) |
| NF-κB | Akt, NF-κB | Activation | Inhibition |
| CREB | PKA, CREB | Activation (phosphorylation) | Inhibition |
The cAMP response element-binding protein (CREB) is a transcription factor that is a critical downstream target of the cAMP/PKA signaling pathway. nih.gov Upon activation, PKA translocates to the nucleus where it phosphorylates CREB at the serine-133 residue. Phosphorylated CREB then recruits co-activators to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.
Multiple studies have firmly established that PGE2 stimulates the phosphorylation and activation of CREB through the EP4-cAMP-PKA signaling axis. researchgate.netnih.govnih.gov The action of this compound directly counters this process. By blocking the EP4 receptor and preventing the rise in intracellular cAMP, this compound inhibits the activation of PKA and, consequently, blocks the phosphorylation of CREB. nih.gov This inhibition of CREB activation prevents the transcription of genes that are normally induced by PGE2, representing a key endpoint of the compound's molecular mechanism.
AMP-activated Protein Kinase (AMPK) Pathway Crosstalk
The direct crosstalk between the compound this compound and the AMP-activated Protein Kinase (AMPK) pathway is not extensively detailed in current research. However, studies investigating the broader relationship between the EP4 receptor, the target of this compound, and AMPK provide some context.
In studies on human colorectal carcinoma cells, the EP4 antagonist this compound was shown to prevent lipopolysaccharide (LPS)-induced MMP-9 expression and cell invasion. nih.gov In the same research context, the effects of the natural compound cordycepin (B1669437) on EP4 expression were attenuated by an AMPK inhibitor, suggesting a signaling relationship between AMPK and the EP4 receptor. nih.gov
Conversely, other research indicates that signaling through the EP4 receptor may be independent of the AMPK pathway. In a study on myocardial ischemia-reperfusion injury, adiponectin was found to suppress LPS-induced secretion of TNF-α through a COX-2–PGE2–EP4–dependent pathway. scispace.com This effect was noted to be independent of AMPK signaling, suggesting that in this particular biological context, the pathways operate separately. scispace.com
| Pathway Component | Observed Interaction with this compound | Experimental Context | Source |
|---|---|---|---|
| AMPK Signaling | No direct crosstalk initiated by this compound was demonstrated. The EP4 receptor is linked to AMPK, but the pathways can act independently. | Cardioprotective effects of adiponectin; anti-invasive effects in colorectal cancer cells. | nih.govscispace.com |
EGFR/Gab1/Akt/NF-κB/VEGF-A Signaling Network
This compound has been identified as a potent inhibitor of the EGFR/Gab1/Akt/NF-κB/VEGF-A signaling network. As an antagonist of the prostaglandin E2 (PGE2) receptor EP4, this compound effectively represses this signaling cascade, which is implicated in pathological angiogenesis. researchgate.netnih.govwesternassn.com
In studies using human retinal microvascular endothelial cells (hRMECs), treatment with this compound attenuated PGE2-induced cell proliferation and migration by inhibiting this specific network. researchgate.netnih.gov The mechanism involves blocking the downstream signaling initiated by PGE2 binding to the EP4 receptor. This blockade prevents the activation of the EGF receptor (EGFR), the recruitment of Growth factor receptor-bound protein 2-associated binder protein 1 (Gab1), and the subsequent activation of the Akt and NF-κB pathways. researchgate.net
The ultimate effect of this inhibition is a significant reduction in the expression and production of Vascular Endothelial Growth Factor A (VEGF-A), a key promoter of angiogenesis. researchgate.netwesternassn.com In vivo studies using rat models of oxygen-induced and diabetic retinopathy confirmed these findings, showing that this compound treatment ameliorated pathological retinal neovascularization and significantly downregulated serum VEGF-A levels. researchgate.netnih.govwesternassn.com Furthermore, this compound was shown to prevent the PGE2-induced translocation of the NF-κB p65 subunit to the nucleus, a critical step for the transcription of target genes like VEGF-A. westernassn.com
| Component | Observed Effect of this compound Treatment | Cell/Model System | Key Finding | Source |
|---|---|---|---|---|
| Overall Network | Repression/Attenuation | Human Retinal Microvascular Endothelial Cells (hRMECs) | Inhibits PGE2-induced proliferation and migration. | researchgate.netnih.gov |
| NF-κB (p65) | Prevents nuclear translocation | hRMECs | Blocks a key transcriptional activator in the pathway. | westernassn.com |
| VEGF-A | Significantly downregulated | hRMECs, STZ-induced diabetic rats, OIR model rats | Reduces a critical factor for angiogenesis. | researchgate.netnih.govwesternassn.com |
| Retinal Angiogenesis | Ameliorated/Reduced | STZ-induced diabetic rats, OIR model rats | Demonstrates in vivo efficacy in blocking pathological vessel formation. | researchgate.netnih.gov |
Influence on Gene Expression
Regulation of Inducible Nitric Oxide Synthase (iNOS) Gene Expression
This compound significantly inhibits the expression of the inducible nitric oxide synthase (iNOS) gene. nih.gov In a study involving glomerular mesangial cells, this compound, acting as an EP4 antagonist, greatly inhibited iNOS gene and protein expression that was induced by lipopolysaccharide and interferon-gamma (LPS+IFNγ). nih.gov
The mechanism of this regulation involves the attenuation of cAMP signaling. By blocking the EP4 receptor, this compound reduces the accumulation of endogenous cAMP. nih.gov This leads to a decline in iNOS gene expression and also accelerates the degradation of the iNOS protein, thereby modulating nitric oxide (NO) production at both transcriptional and post-translational levels. nih.gov
| Gene/Protein | Effect of this compound | Mechanism | Cell System | Source |
|---|---|---|---|---|
| iNOS Gene | Inhibited Expression | Attenuation of cAMP signaling pathway. | Glomerular Mesangial Cells (MES-13) | nih.gov |
| iNOS Protein | Inhibited Expression & Accelerated Degradation | Downregulation via attenuation of cAMP signaling. | Glomerular Mesangial Cells (MES-13) | nih.gov |
Modulation of Matrix Metalloproteinase (MMP) Gene Expression (e.g., MMP-1, MMP-3, MMP-9)
This compound modulates the expression of several matrix metalloproteinases, primarily through its antagonism of the EP4 receptor, which disrupts inflammatory feedback loops.
Research has shown that MMP-1 and MMP-3 can induce the expression of microsomal prostaglandin E synthase-1 (mPGES-1) in macrophages, a key enzyme in PGE2 production. nih.govresearchgate.net This induction is part of a positive feedback loop that depends on PGE2 binding to the EP4 receptor. Treatment with this compound significantly attenuates this MMP-1 and MMP-3-induced mPGES-1 expression, thereby disrupting the cycle that perpetuates inflammation. nih.govresearchgate.net
Furthermore, this compound has been shown to directly affect the expression of MMP-9. In macrophages and human colorectal carcinoma cells, this compound prevents or reduces LPS-induced MMP-9 expression. nih.govnih.gov This inhibition of MMP-9, a key enzyme in extracellular matrix degradation, is critical to the compound's ability to reduce cell invasion. nih.gov In studies of cartilage, antagonism of the EP4 receptor has also been linked to a reduction in the expression of the catabolic enzyme MMP-3. nih.gov
| MMP Gene | Effect of this compound | Context/Model | Key Finding | Source |
|---|---|---|---|---|
| MMP-1 | Attenuates MMP-1-induced mPGES-1 expression. | Macrophages | Interrupts a pro-inflammatory feedback loop. | nih.govresearchgate.net |
| MMP-3 | Attenuates MMP-3-induced mPGES-1 expression; EP4 antagonism reduces MMP-3 expression. | Macrophages; Chondrocytes | Interrupts feedback loop and reduces catabolic enzyme expression. | nih.govresearchgate.netnih.gov |
| MMP-9 | Reduces/Prevents LPS-induced expression. | Macrophages; Human Colorectal Carcinoma Cells (HCT116) | Inhibits a key enzyme involved in cell invasion and inflammation. | nih.govnih.gov |
Collagen Type-I Gene Expression
The direct regulatory effect of this compound on Collagen Type-I gene expression has not been specifically detailed in the available scientific literature. However, its mechanism of action suggests a potential indirect influence. This compound acts as an antagonist to the EP4 receptor, which is involved in signaling pathways that can lead to fibrosis, a condition characterized by excessive collagen deposition.
For instance, in the context of cardiac fibrosis, an EP4-specific agonist was found to attenuate TGF-β-induced endothelial–mesenchymal transition (EndMT), a cellular process that contributes to fibrosis. mdpi.com The beneficial effects of the agonist were reversed by this compound, highlighting the crucial role of the EP4 receptor in this pathway. mdpi.com While this demonstrates that this compound can modulate a pro-fibrotic cellular transition, it does not provide direct evidence of its effect on the transcription of the Collagen Type-I (COL1A1) gene itself.
CYP1B1 Gene Expression
A review of available scientific research did not yield any studies that directly investigate the effect of this compound on the regulation of Cytochrome P450 1B1 (CYP1B1) gene expression. The regulation of CYP1B1 is primarily associated with the aryl hydrocarbon receptor (AhR) signaling pathway, and there is no current evidence to suggest an interaction between this compound or its target, the EP4 receptor, and this pathway. nih.govsalvestrol-cancer.com
RANKL, NFATc1, and COX2 Gene Expression
The chemical compound this compound has been identified as a dual antagonist of the prostaglandin E2 (PGE2) receptor EP4 and the thromboxane (B8750289) receptor TP1. nih.gov Research into its molecular mechanisms has elucidated its role in modulating the expression of key genes involved in inflammatory and bone resorption processes, specifically Receptor Activator of Nuclear Factor-κB Ligand (RANKL), Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), and Cyclooxygenase-2 (COX2).
Studies investigating the effects of Tumor Necrosis Factor-alpha (TNFα), a known upregulator of RANKL, have revealed that this compound can interfere with this signaling pathway. apexbt.com In murine C2C12 cells, treatment with this compound was shown to block the TNFα-induced expression of both RANKL and NFATc1 mRNA. nih.gov This inhibitory effect was observed after 24 hours of incubation with the compound. nih.gov
The mechanism of this inhibition is linked to the dependency of TNFα-induced RANKL expression on the production of PGE2. apexbt.com TNFα stimulation leads to an increase in PGE2, which in turn enhances the transcriptional activity of NFATc1 and its binding to the RANKL promoter. apexbt.com this compound, by acting as a PGE2 receptor antagonist, disrupts this cascade. nih.gov It has been demonstrated that this compound abolishes TNFα-induced NFAT transcriptional activity. nih.gov
Furthermore, the expression of COX2, an enzyme responsible for prostaglandin synthesis, is also implicated in this pathway. Both TNFα and PGE2 have been shown to increase the expression of COX2, alongside RANKL and NFATc1. apexbt.com The inhibition of this pathway by a COX inhibitor, such as indomethacin, suppresses the increased expression of these genes, highlighting the central role of the COX2-PGE2 axis. apexbt.com While this compound's direct effect on COX2 gene expression is not explicitly detailed as an inhibitor of its expression, its action as a PGE2 receptor antagonist downstream of COX2 activity is a critical point of intervention in this signaling pathway.
The following table summarizes the observed effects of this compound on gene expression in the context of TNFα stimulation:
| Gene | Effect of TNFα Stimulation | Effect of this compound Treatment on TNFα-Stimulated Cells |
| RANKL | Increased mRNA expression | Blocked induction of mRNA expression nih.gov |
| NFATc1 | Increased mRNA expression | Blocked induction of mRNA expression nih.gov |
| COX2 | Increased mRNA expression | Not directly reported to block expression, but antagonizes the downstream mediator (PGE2) |
Effects on Protein Degradation and Stability
There is currently no scientific literature available that specifically details the effects of the chemical compound this compound on the processes of protein degradation or the stability of other proteins.
Preclinical Research Findings and Investigative Methodologies
Studies in In Vitro Cell Models
The compound AH 23848 has been the subject of various in vitro studies to elucidate its effects on different cell types, particularly in the context of cancer and fibroblast biology. These investigations have provided foundational knowledge regarding its mechanisms of action at the cellular level.
Research utilizing a range of cancer cell lines has been instrumental in characterizing the preclinical profile of this compound. These studies have explored its impact on key cellular processes involved in cancer progression, including cell migration, invasion, proliferation, and adhesion.
The effect of this compound on the migratory and invasive properties of cancer cells has been a significant area of investigation.
Ovarian Cancer Cells: In studies involving human ovarian cancer cell lines, such as OVCAR-5 and CAOV3, this compound demonstrated an ability to inhibit cell migration and invasion. mdpi.com When used in combination with BPD-based photodynamic priming, this compound significantly reduced the invasion of CAOV3 cells by approximately 92%. mdpi.com
Renal Cell Carcinoma Cells: In RCC7 renal cell carcinoma cells, the EP4 antagonist this compound was shown to abrogate PGE2-mediated cell invasion. nih.gov
Prostate Cancer Cells: Prostaglandin (B15479496) E2 (PGE2) has been shown to enhance the proliferation, migration, invasion, and angiogenesis of androgen-independent prostate cancer PC3 cells. nih.gov
Gastric Cancer Cells: Studies have shown that Resveratrol (RSV) can reduce the cell viability and invasion potential of gastric cancer cell lines, such as AGS and MKN45, in a dose-dependent manner. mdpi.com
| Cell Line | Cancer Type | Observed Effect | Key Findings |
|---|---|---|---|
| OVCAR-5, CAOV3 | Ovarian Cancer | Inhibition of migration and invasion | Combination with BPD-based photodynamic priming led to a ~92% reduction in CAOV3 cell invasion. mdpi.com |
| RCC7 | Renal Cell Carcinoma | Abrogation of PGE2-mediated invasion | Demonstrates the role of the EP4 receptor in renal cancer cell invasion. nih.gov |
The influence of this compound on cancer cell proliferation and growth has been evaluated in several in vitro models.
Lung Carcinoma Cells: In non-small cell lung cancer (NSCLC) cell lines H1838 and H1792, prostaglandin E2 (PGE2) was found to induce cell proliferation. aacrjournals.org The selective EP4 antagonist this compound was shown to abrogate the effect of PGE2 on the induction of integrin-linked kinase (ILK) mRNA and protein expression, which is involved in cell growth. aacrjournals.org
Colorectal Carcinoma Cells: While not directly studying this compound, research on colorectal carcinoma cells indicates that PGE2 stimulates cell growth, suggesting a potential therapeutic target for EP4 antagonists. nih.govresearchgate.netnih.gov
Medulloblastoma Cells: In mouse models of medulloblastoma, the EP4 antagonist this compound did not inhibit tumor cell proliferation, in contrast to EP1 and EP3 receptor antagonists. nih.gov
| Cell Line | Cancer Type | Observed Effect | Key Findings |
|---|---|---|---|
| H1838, H1792 | Non-Small Cell Lung Cancer | Abrogation of PGE2-induced proliferation | This compound blocked PGE2's effect on ILK expression. aacrjournals.org |
| Medulloblastoma Cells (in mouse models) | Medulloblastoma | No inhibition of proliferation | Contrasts with the effects of EP1 and EP3 antagonists. nih.gov |
The role of prostaglandins (B1171923) in cell adhesion is a critical aspect of cancer progression. elsevierpure.comnih.gov While direct studies on this compound's effect on tumor cell adhesion are limited, the compound's mechanism of action as an EP4 antagonist suggests potential involvement in modulating these processes. Prostaglandins are known to influence the adhesive behavior of cells, and by blocking the EP4 receptor, this compound may interfere with these signaling pathways. nih.govnih.gov
Preclinical studies have explored the potential of this compound to enhance the efficacy of conventional chemotherapeutic agents.
Gastric Cancer Cells: In a study on gastric cancer cells, the selective pharmacological inhibition of SLC8A1 with CB-DMB was shown to act synergistically with cisplatin treatment, inducing Ca2+-dependent cell death. unina.it While this study does not directly involve this compound, it highlights the potential of targeting specific cellular pathways to sensitize cancer cells to chemotherapy.
Ovarian Cancer Cells: Research on ovarian cancer has shown that combining certain agents can enhance the efficacy of cytotoxic drugs. youtube.com
The effects of this compound have also been investigated in fibroblast cell lines, providing insights into its role in non-cancerous cellular processes.
3T6 Fibroblasts: In 3T6 fibroblasts, AH 23848B was found to induce an accumulation of cells in the early S phase of the cell cycle and lower the levels of cyclin A. apexbt.com By inhibiting the EP4 receptor, this compound suppresses serum-induced cAMP generation, cyclin A synthesis, and the proliferation of these fibroblasts. caymanchem.com
Fibroblast Research (e.g., 3T6 Fibroblasts, Human Tendon Fibroblasts)
Impact on Cell Cycle Progression and Cyclin A Levels
Research in 3T6 fibroblasts has demonstrated that AH 23848B can influence cell cycle progression. Specifically, the compound was observed to induce an accumulation of cells in the early S phase. This alteration in the cell cycle was accompanied by a reduction in the levels of cyclin A. The methodological approach in these studies involved treating 3T6 fibroblast cell cultures with AH 23848B and subsequently analyzing the cell cycle distribution and cyclin A protein levels.
Cyclins are a family of proteins that control the progression of cells through the cell cycle by activating cyclin-dependent kinase (CDK) enzymes. Cyclin A is crucial for both the S phase (DNA replication) and the transition from G2 to M phase (mitosis). By lowering cyclin A levels, AH 23848B appears to interfere with the normal progression of the S phase, leading to the observed accumulation of cells in this stage.
| Parameter | Observed Effect |
|---|---|
| Cell Cycle Progression | Accumulation of cells in early S phase |
| Cyclin A Levels | Lowered |
Response to Inflammatory Mediators (e.g., IL-1β)
While direct studies on the effect of this compound on the response to the inflammatory mediator Interleukin-1β (IL-1β) are limited, research on related pathways provides some context. IL-1β is a potent pro-inflammatory cytokine that can induce the production of prostaglandins, which in turn act on prostanoid receptors. Since this compound is an antagonist of the EP4 and TP receptors, it can be inferred that it may modulate the downstream effects of IL-1β that are mediated by these receptors.
For instance, in glomerular mesangial cells, IL-1β can stimulate the production of various inflammatory mediators. nih.gov The subsequent activation of prostanoid receptors can influence cellular responses. By blocking EP4 and TP receptors, this compound could potentially mitigate the pro-inflammatory signaling cascades initiated by IL-1β in these and other cell types. However, specific studies to confirm this hypothesis for this compound are needed.
Immune Cell Studies
This compound has been investigated for its effects on various immune cells, including Natural Killer (NK) cells and Myeloid-Derived Suppressor Cells (MDSCs), primarily through its antagonism of the EP4 receptor.
The activity of Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical to the innate immune system, can be modulated by prostaglandins like PGE2, which often suppress their function. Research has explored the role of EP4 receptor antagonists in the context of NK cell activity. While some studies have shown that PGE2-mediated inhibition of NK cell cytotoxicity can be blocked by EP4 antagonists, other studies have indicated a more prominent role for the EP2 receptor in this process. researchgate.net
The enhancement of NK cell cytotoxic activity is a complex process that can be influenced by various factors, including the influx of calcium ions and the expression of activating receptors. plos.org The precise impact of this compound on enhancing NK cell activity requires further direct investigation to delineate its specific role from other EP receptor antagonists.
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that can suppress T-cell responses and are often associated with tumor progression. Prostaglandin E2 (PGE2) has been shown to induce the differentiation of MDSCs from bone marrow stem cells.
A study investigating the role of E-prostanoid receptors in MDSC differentiation demonstrated that the EP4 antagonist this compound, along with the EP1/EP2 antagonist AH6809, could virtually eliminate the induction of Gr1+CD11b+ MDSCs in bone marrow cell cultures treated with PGE2. aacrjournals.org This suggests that PGE2 mediates MDSC differentiation through multiple EP receptors, including EP4. The methodology involved harvesting bone marrow cells from mice, depleting lineage-committed cells, and co-culturing them with E-prostanoid receptor agonists and/or antagonists, followed by flow cytometric analysis of MDSC markers. aacrjournals.org
| Treatment | Effect on Gr1+CD11b+ Cell Induction | Reference |
|---|---|---|
| PGE2 + this compound | Virtually eliminated | aacrjournals.org |
Prostaglandin E2, by binding to EP2 and EP4 receptors, can stimulate the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in cellular signaling. In immune cells, elevated cAMP levels can have immunosuppressive effects.
In studies involving NK cells, it has been shown that PGE2 stimulates cAMP production. The use of the EP4 antagonist this compound was able to significantly block this PGE2-mediated increase in cAMP. researchgate.net This indicates that this compound can effectively antagonize the EP4 receptor on immune cells, thereby preventing the downstream signaling events initiated by PGE2, such as the synthesis of cAMP. The investigative methodology for these findings typically involves treating isolated immune cells with PGE2 in the presence or absence of this compound and then measuring intracellular cAMP levels using techniques like enzyme immunoassays. researchgate.net
Vascular and Endothelial Cell Research
This compound has been extensively studied in the context of vascular and endothelial cell biology, owing to its potent antagonism of thromboxane (B8750289) A2 (TP) and prostaglandin E2 (EP4) receptors, both of which are key players in regulating vascular tone and function.
Piglet Saphenous Vein : In isolated ring preparations of piglet saphenous vein, AH 23848B was identified as a weak but specific antagonist of the novel EP4 receptor. nih.gov It was shown to antagonize PGE2-induced relaxant responses. The pA2 value, a measure of antagonist potency, for AH 23848B against PGE2 was determined to be 5.4. nih.gov These studies were conducted on pre-contracted venous preparations to specifically assess relaxant responses. nih.gov
Human Retinal Microvascular Endothelial Cells : Direct research on the effects of this compound on human retinal microvascular endothelial cells (HRMECs) is not readily available in the reviewed literature. However, it is known that prostanoids play a role in the inflammatory responses of these cells, which are relevant to early-stage diabetic retinopathy. nih.govnih.gov Given that HRMECs express various prostanoid receptors, it is plausible that this compound could modulate their function, but this remains to be experimentally verified.
Human Uteroplacental Arteries : In studies of small isolated human uteroplacental arteries, this compound demonstrated competitive, concentration-dependent inhibition of contractions induced by the thromboxane A2-mimic U46619. nih.gov The pA2 values for this compound were determined in fetal stem villous arteries (8.69 ± 0.16) and maternal intramyometrial arteries from both term pregnant (9.58 ± 0.33) and nonpregnant (9.25 ± 0.47) women. nih.gov The research methodology involved dissecting vascular ring preparations and recording isometric tension in organ baths. nih.gov
Glomerular Mesangial Cells : While direct studies specifically using this compound in glomerular mesangial cells were not identified, the role of thromboxane A2 (TxA2) and its receptors in these cells is well-documented. TxA2, acting through TP receptors, can stimulate the production of plasminogen activator inhibitor-1 (PAI-1) and tissue plasminogen activator (tPA). nih.gov This effect can be blocked by TP receptor antagonists. nih.gov Given that this compound is a potent TP receptor antagonist, it is expected to modulate these TxA2-mediated effects in glomerular mesangial cells. These cells are known to play a role in the pathogenesis of glomerulonephritis, where prostanoids can influence cell proliferation and extracellular matrix accumulation. oncotarget.com
Pulmonary Arterial Smooth Muscle Cells : Research has implicated increased thromboxane A2 levels in the pathophysiology of pulmonary hypertension. nih.gov While studies specifically using this compound in this context were not detailed in the provided search results, as a thromboxane receptor antagonist, it would be expected to counteract the effects of elevated thromboxane A2 on pulmonary artery smooth muscle cell proliferation and vasoconstriction.
| Tissue | Agonist | pA2 Value (mean ± SEM) | Reference |
|---|---|---|---|
| Piglet Saphenous Vein | PGE2 | 5.4 | nih.gov |
| Human Fetal Stem Villous Arteries | U46619 | 8.69 ± 0.16 | nih.gov |
| Human Intramyometrial Arteries (Term Pregnant) | U46619 | 9.58 ± 0.33 | nih.gov |
| Human Intramyometrial Arteries (Nonpregnant) | U46619 | 9.25 ± 0.47 | nih.gov |
Modulation of Vasodilation and Contraction
This compound demonstrates a dual antagonistic action on prostanoid receptors, which are crucial in regulating the tone of vascular and respiratory smooth muscle. apexbt.comcaymanchem.com It is a potent and specific antagonist of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid (TP) receptor. apexbt.comnih.gov TXA2 is a powerful inducer of platelet aggregation and the contraction of smooth muscle in blood vessels and airways. apexbt.com By blocking the TP receptor, this compound effectively antagonizes contractions induced by TXA2 and its mimics, such as U-46619. apexbt.comnih.gov
In studies on isolated feline basilar arteries, this compound competitively antagonized contractions induced by the thromboxane mimic U46619, with a pA2 value of 8.46, without affecting contractions caused by potassium or 5-hydroxytryptamine. nih.gov Similarly, it antagonized the contraction of human bronchial smooth muscle induced by U-46619. apexbt.comcaymanchem.com
Furthermore, this compound acts as an antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4. apexbt.comcaymanchem.com The EP4 receptor is involved in mediating vasodilation through increases in cyclic AMP (cAMP) concentration. apexbt.com Research has shown that this compound can impair the PGE2-mediated relaxation of piglet saphenous vein, demonstrating its ability to modulate vasodilation by blocking this specific receptor. caymanchem.com
| Action | Target Receptor | Mechanism | Observed Effect | Model System |
|---|---|---|---|---|
| Inhibition of Contraction | Thromboxane (TP) | Competitive antagonism | Blocked contractions induced by TP agonist U-46619 | Feline basilar arteries, Human bronchial smooth muscle apexbt.comnih.gov |
| Impairment of Vasodilation | Prostaglandin E2 (EP4) | Antagonism | Impaired PGE2-mediated relaxation | Piglet saphenous vein caymanchem.com |
Influence on Nitric Oxide Production
This compound has been shown to modulate the production of nitric oxide (NO), a key signaling molecule in vasodilation and inflammatory processes. nih.gov In a study using glomerular mesangial cells, which are involved in the pathogenesis of glomerulonephritis, this compound demonstrated a significant inhibitory effect on NO production. nih.gov
The mechanism involves its action as an EP4 receptor antagonist. In these cells, PGE2 typically modulates NO production through the EP4 receptor in a cAMP-dependent manner. nih.gov this compound was found to inhibit NO production induced by lipopolysaccharide and interferon-gamma (LPS+IFNγ). nih.gov This inhibition was achieved by attenuating the accumulation of endogenous cAMP, which in turn led to a decline in the gene expression of inducible nitric oxide synthase (iNOS) and an acceleration of iNOS protein degradation. nih.gov The compound was also observed to attenuate the serine/threonine phosphorylation of the iNOS protein. nih.gov
| Parameter | Effect of this compound | Underlying Mechanism | Cell Model |
|---|---|---|---|
| Nitric Oxide (NO) Production | Inhibited | Reduced iNOS expression and accelerated iNOS degradation | Glomerular Mesangial Cells (MES-13) nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) Gene Expression | Decreased | Attenuation of cAMP signaling | Glomerular Mesangial Cells (MES-13) nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) Protein Stability | Reduced | Accelerated protein degradation via PKA pathway | Glomerular Mesangial Cells (MES-13) nih.gov |
| Cyclic AMP (cAMP) Accumulation | Attenuated | EP4 receptor antagonism | Glomerular Mesangial Cells (MES-13) nih.gov |
Regulation of Endothelial Cell Proliferation and Migration in Neovascularization Models
The role of this compound in neovascularization has been inferred from its effects on cellular proliferation, a key component of new blood vessel formation. Through its antagonism of the EP4 receptor, this compound has been shown to suppress the proliferation of fibroblasts. caymanchem.com In studies on 3T6 fibroblasts, the compound was found to inhibit serum-induced cAMP generation and lower the levels of cyclin A, a protein essential for cell cycle progression. apexbt.comcaymanchem.com This action resulted in an accumulation of cells in the early S phase of the cell cycle. apexbt.com While these studies were conducted on fibroblasts, the findings are relevant to neovascularization models as the EP4 receptor is also implicated in the proliferation and migration of endothelial cells, which are fundamental processes in angiogenesis.
Renal Cell Research (e.g., Proximal Tubular Cells)
This compound has been utilized as an investigative tool in research on renal proximal tubular cells, particularly in models of kidney injury. Studies have employed this compound to elucidate the role of the EP4 receptor in cellular protection and injury pathways. nih.govsemanticscholar.org In models of renal ischemia-reperfusion (IR) injury and lipopolysaccharide (LPS)-induced injury in human renal tubular epithelial (HK-2) cells, this compound was used to block the EP4 receptor. nih.govkrcp-ksn.org Its application demonstrated that the protective effects conferred by agents like paricalcitol are dependent on the EP4 pathway, as co-treatment with this compound offset these benefits. nih.govsemanticscholar.org
Anti-inflammatory and Antiapoptotic Effects in Cellular Injury Models
In cellular models of renal injury, this compound was instrumental in demonstrating the anti-inflammatory and antiapoptotic signaling mediated by the EP4 receptor. The protective effects of paricalcitol in LPS-induced injury in HK-2 cells were abolished by co-treatment with this compound. semanticscholar.orgkrcp-ksn.org
Specifically, this compound reversed the paricalcitol-induced suppression of the nuclear translocation of p65 NF-κB, a key transcription factor in inflammatory responses. nih.govsemanticscholar.org In an in vivo mouse model of renal IR injury, this compound co-treatment reversed the ameliorating effects of paricalcitol on inflammatory cell infiltration (CD3+ and F4/80+ cells). nih.gov
Regarding apoptosis, or programmed cell death, this compound was shown to counteract antiapoptotic effects. In the renal IR injury model, EP4 blockade with this compound significantly increased the number of TUNEL-positive (apoptotic) cells compared to treatment with the protective agent alone. nih.gov Furthermore, this compound reversed the beneficial modulation of apoptosis-related proteins, by restoring levels of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
| Process | Key Molecule/Marker | Effect of this compound Co-treatment | Model System |
|---|---|---|---|
| Inflammation | p65 NF-κB Nuclear Translocation | Reversed suppression | HK-2 Cells (LPS Injury), Mouse Kidney (IR Injury) nih.govsemanticscholar.org |
| Inflammation | Inflammatory Cell Infiltration (CD3+, F4/80+) | Reversed suppression | Mouse Kidney (IR Injury) nih.gov |
| Apoptosis | TUNEL-positive Cells | Increased number | Mouse Kidney (IR Injury) nih.gov |
| Apoptosis | Bax (pro-apoptotic) | Restored levels (increased) | Mouse Kidney (IR Injury) nih.gov |
| Apoptosis | Bcl-2 (anti-apoptotic) | Decreased expression | Mouse Kidney (IR Injury) nih.gov |
Studies in In Vivo Animal Models
Cancer Metastasis Models (e.g., Murine Breast Cancer, Prostate Cancer, Colon Cancer, Lung Cancer, Melanoma)
The potential of this compound to inhibit cancer metastasis has been investigated in murine models, primarily focusing on breast cancer. The rationale for this investigation stems from its activity as an antagonist of the EP4 receptor, which is involved in tumor development and cellular proliferation. apexbt.com
In a syngeneic mouse model, this compound was shown to inhibit the metastasis of specific murine mammary adenocarcinoma cell lines. apexbt.comcaymanchem.com
| Cancer Type | Cell Line(s) | Animal Model | Effect of this compound |
|---|---|---|---|
| Murine Breast Cancer | 66.1 and 410.4 | Syngeneic BALB/cByJ female mice | Inhibited metastasis apexbt.comcaymanchem.com |
The mechanism for this anti-metastatic effect is attributed to the blockade of the EP4 receptor, which disrupts signaling pathways that promote cancer cell migration and invasion. caymanchem.com Preclinical research on the role of this compound in metastasis models for prostate cancer, colon cancer, lung cancer, or melanoma was not detailed in the reviewed sources.
Inhibition of Tumor Cell Colonization and Dissemination
Preclinical studies have demonstrated that this compound, an antagonist of the prostaglandin E2 (PGE2) receptor EP4, can inhibit key processes in cancer metastasis. nih.govaacrjournals.orgmdpi.com In murine models of metastatic breast cancer, administration of this compound reduced the ability of tumor cells to colonize the lungs following intravenous injection and also curtailed their spontaneous metastasis from the primary tumor in the mammary gland. nih.govmdpi.com
The mechanism is tied to its role as an EP4 receptor antagonist. nih.govaacrjournals.org Gene silencing of EP4 via shRNA in mammary tumor cells similarly reduced their metastatic capability, corroborating the pharmacological findings with this compound. nih.gov Research using murine mammary tumor cell lines (line 66.1 and 410.4) showed that pretreatment of the cells with this compound significantly reduced metastasis compared to vehicle-treated controls. aacrjournals.org This anti-metastatic activity was observed across multiple preclinical models, including those for breast, prostate, colon, and lung cancer, where EP4 antagonists or EP4 gene silencing reduced the metastatic potential. frontiersin.org
| Treatment Group | Average Number of Lung Metastases | Percentage Reduction vs. Vehicle |
|---|---|---|
| Vehicle-Treated Tumor Cells | 86 | N/A |
| This compound-Treated Tumor Cells | ~54 | 37% |
Data derived from a study on lung colonization in immune-competent mice, as described in the literature. nih.gov
Impact on Tumor Microenvironment and Immune Cell Populations
The anti-metastatic effects of this compound are closely linked to its modulation of the tumor microenvironment, particularly its influence on immune cells. nih.govmdpi.comfrontiersin.org Prostaglandin E2 (PGE2), which acts through the EP4 receptor, is a key molecule that promotes an immunosuppressive tumor microenvironment. nih.govmdpi.com By blocking the EP4 receptor, this compound counteracts this immunosuppression. mdpi.comfrontiersin.org
A critical finding is that this compound enhances the function of Natural Killer (NK) cells, which are vital for controlling metastatic disease. nih.govfrontiersin.org In preclinical models, the metastasis-inhibiting effect of this compound was abrogated in mice that lacked functional NK cells or interferon-γ. nih.govmdpi.com This indicates that the therapeutic effect of this compound is dependent on a competent anti-tumor immune response mediated by NK cells. nih.gov Antagonism of the EP4 receptor by this compound has been shown to restore the suppressed cytotoxic functions, cytokine production, and chemotactic activity of NK cells in tumor-bearing mice. frontiersin.org
Effects on Bone Metastasis and Bone Loss
The role of the PGE2-EP4 signaling pathway extends to the processes of bone metastasis and associated bone loss. Preclinical research indicates that EP4 receptor antagonism can interfere with the "vicious cycle" of tumor growth in bone. frontiersin.org In a murine model of bone metastatic prostate cancer, a selective EP4 antagonist was found to abrogate inflammation-dependent bone metastasis and prevent bone loss. frontiersin.org Another study showed that EP4 antagonism prevents bone loss in models with malignant melanoma cells by suppressing osteoclasts, the cells responsible for bone resorption. frontiersin.org Although these specific studies did not use this compound directly, they targeted its mechanism of action (EP4 antagonism), suggesting a strong potential for similar effects. The findings link the EP4 pathway to the regulation of cytokines within the tumor-bone microenvironment that drive osteolytic disease. frontiersin.org
Hypertension Models (e.g., Genetically Hypertensive Rats)
Influence on Blood Pressure Regulation
The efficacy of this compound has been evaluated in genetically hypertensive rats. In a study using the Lyon hypertensive (LH) strain of rats, which have increased renal biosynthesis of thromboxane A2, this compound was administered orally from 3 to 9 weeks of age. nih.gov The compound, acting as a thromboxane A2 receptor antagonist in this context, induced a progressive, potent, and long-lasting decrease in systolic blood pressure. nih.gov The blood pressure in the treated LH rats was normalized at 6, 7, and 8 weeks of age, demonstrating the involvement of the thromboxane A2 pathway in the onset of hypertension in this specific model. nih.gov Notably, the antihypertensive effect of this compound persisted for one week after the treatment was stopped. nih.gov
| Age of Rats | Treatment Group | Outcome |
|---|---|---|
| 6, 7, and 8 weeks | This compound | Normalization of systolic blood pressure |
| 1 week post-treatment | This compound | Antihypertensive effect persisted |
Findings from a study on genetically hypertensive rats as described in the literature. nih.gov
Ocular Disease Models (e.g., Diabetic Retinopathy, Oxygen-Induced Retinopathy)
Modulation of Pathological Retinal Angiogenesis
This compound has been investigated for its role in modulating pathological retinal neovascularization, a hallmark of proliferative retinopathies like diabetic retinopathy and retinopathy of prematurity. x-mol.com Research utilizing both a streptozotocin (STZ)-induced diabetic rat model and an oxygen-induced retinopathy (OIR) model explored the effects of the PGE2/EP4R signaling pathway on this process. x-mol.com
In these models, the administration of PGE2 or a specific EP4R agonist was found to accelerate pathological retinal angiogenesis. However, pretreatment with the EP4R antagonist this compound ameliorated this effect. x-mol.com Furthermore, this compound treatment was shown to attenuate the proliferation and migration of human retinal microvascular endothelial cells (hRMECs) in vitro by repressing the EGFR/Gab1/Akt/NF-κB/VEGF-A signaling network that had been induced by PGE2 or an EP4R agonist. x-mol.com These findings position the PGE2/EP4R signaling pathway as a potential therapeutic target for pathological intraocular angiogenesis, with this compound serving as a key investigative tool. x-mol.com
Pulmonary Hypertension Models
In preclinical models of pulmonary hypertension, this compound has been investigated for its effects on pulmonary arterial smooth muscle cells (PASMCs). Studies have shown that in cases of reduced prostacyclin receptor (IP receptor) expression, as is often observed in pulmonary hypertension, the vasodilatory functions of prostacyclin analogs like iloprost may be mediated through the prostaglandin E2 receptor subtype 4 (EP4). This compound, as an EP4 receptor antagonist, has been shown to inhibit the intracellular accumulation of cyclic adenosine monophosphate (cAMP) induced by iloprost in a dose-dependent manner in PASMCs from a monocrotaline-induced rat model of pulmonary hypertension nih.gov. This finding suggests that the EP4 receptor plays a significant role in mediating the effects of certain prostanoids in the context of pulmonary hypertension and that this compound can effectively block this signaling pathway nih.gov.
Furthermore, the effects of a selective EP4 agonist, L-902,688, on PASMC proliferation and migration were reversed by this compound scbt.comnih.gov. This highlights the specificity of this compound for the EP4 receptor and its utility in studying the downstream signaling of this receptor in pulmonary vascular remodeling scbt.comnih.gov. The research indicates that the EP4 receptor may represent a novel therapeutic target for pulmonary arterial hypertension nih.gov.
| Model System | Key Finding | Reference |
|---|---|---|
| Monocrotaline-treated rat Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Dose-dependently inhibited iloprost-induced intracellular cAMP accumulation. | nih.gov |
| Monocrotaline-treated rat PASMCs | Reversed the inhibitory effects of the EP4 agonist L-902,688 on cell proliferation and migration. | scbt.comnih.gov |
Inflammation and Nociceptive Hypersensitivity Models
This compound has been utilized in rodent models of inflammation and pain to investigate the role of the EP4 receptor in nociceptive hypersensitivity. In a model of peripheral inflammation induced by complete Freund's adjuvant (CFA), the expression of the EP4 receptor, but not other EP receptor subtypes, was elevated in dorsal root ganglion (DRG) neurons wikipedia.org. Intrathecal administration of this compound was shown to rescue the thermal and mechanical hypersensitivity that developed in this model, without affecting basal pain sensitivity wikipedia.org. This suggests a critical role for spinal EP4 receptors in the central sensitization associated with inflammatory pain.
Furthermore, in cultured DRG neurons, this compound was found to suppress the sensitization of the transient receptor potential vanilloid 1 (TRPV1) ion channel by prostaglandin E2 (PGE2) wikipedia.org. TRPV1 is a key molecule in the detection and transduction of noxious heat and inflammatory pain signals. The ability of this compound to block PGE2-induced sensitization of TRPV1 provides a molecular mechanism for its observed antihyperalgesic effects wikipedia.org.
| Model | Effect of this compound | Reference |
|---|---|---|
| CFA-induced peripheral inflammation in rodents | Rescued thermal and mechanical hypersensitivity. | wikipedia.org |
| Cultured Dorsal Root Ganglion (DRG) neurons | Suppressed PGE2-induced sensitization of the TRPV1 channel. | wikipedia.org |
Methodological Approaches Employed in Research
Receptor Binding Assays (e.g., Radioligand Binding)
This compound has been characterized as a dual antagonist of the thromboxane A2 (TP) receptor and the prostaglandin E2 subtype 4 (EP4) receptor caymanchem.comapexbt.com. While detailed radioligand binding assay data with Ki values are not extensively available in the provided search results, its antagonist activity has been quantified in functional assays. For instance, in antagonizing the contraction of human bronchial smooth muscle induced by the TP agonist U-46619, this compound exhibited a pA2 of 8.3 apexbt.com. The pA2 value is a measure of the potency of an antagonist, with a higher value indicating greater potency. Additionally, it was found to inhibit thromboxane A2-induced platelet aggregation with an IC50 of 0.26 μM caymanchem.com.
| Target | Assay | Potency | Reference |
|---|---|---|---|
| Thromboxane (TP) Receptor | Antagonism of U-46619-induced contraction of human bronchial smooth muscle | pA2 = 8.3 | apexbt.com |
| Thromboxane A2-induced signaling | Inhibition of platelet aggregation | IC50 = 0.26 μM | caymanchem.com |
Cell Culture Techniques
This compound has been extensively used in various cell culture systems to investigate its cellular effects. In pulmonary arterial smooth muscle cells (PASMCs) isolated from monocrotaline-treated rats, this compound was used to demonstrate the role of the EP4 receptor in mediating the effects of iloprost nih.gov. It has also been employed in cultures of dorsal root ganglion (DRG) neurons to study its impact on nociceptor sensitization wikipedia.org. Furthermore, studies on RAW 264.7 macrophage-like cells and immature dendritic cells (iDCs) have utilized this compound to dissect the signaling pathways of EP2 and EP4 receptors nih.gov. In 3T6 fibroblasts, AH 23848B was shown to induce an accumulation of cells in the early S phase of the cell cycle apexbt.com.
Cell Migration and Invasion Assays (e.g., Transwell Assays)
A critical area of investigation for this compound has been its effect on cancer cell motility and invasion, fundamental processes in the metastatic cascade. The primary investigative tool for this purpose is the Transwell assay, also known as the Boyden chamber assay. This method allows researchers to quantify the chemotactic response of cells—their directed movement towards a chemical gradient.
In these assays, porous membrane inserts are used to create two chambers. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. To study invasion specifically, the membrane is coated with an extracellular matrix substitute like Matrigel. The ability of this compound to inhibit cell migration and invasion is then quantified by counting the number of cells that successfully traverse the membrane.
Detailed Research Findings:
Prostate Cancer: In studies involving PC3 prostate cancer cells, pretreatment with this compound was shown to block the stimulatory effects of both PGE2 and Transforming Growth Factor-beta (TGF-β) on cell migration. nih.gov
Colorectal Carcinoma: Research on HCT-116 human colorectal carcinoma cells demonstrated that this compound effectively inhibited cell migration and invasion induced by lipopolysaccharide (LPS). nih.gov This inhibitory action was linked to the compound's ability to block the EP4 receptor, thereby preventing downstream signaling that leads to the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix. nih.gov
Breast Cancer: In vitro studies with murine mammary tumor cells revealed that their migration in response to PGE2 was effectively blocked by EP4 receptor antagonists, including this compound. researchgate.net
These consistent findings across different cancer types underscore the role of the EP4 receptor in promoting cell motility and establish this compound as a potent inhibitor of these processes.
| Cell Line | Cancer Type | Inducing Agent | Effect of this compound | Assay Type |
|---|---|---|---|---|
| PC3 | Prostate Cancer | PGE2 / TGF-β | Blocked Migration | Transwell Assay |
| HCT-116 | Colorectal Carcinoma | LPS | Inhibited Migration & Invasion | Transwell & Matrigel Invasion Assay |
| Murine Mammary Tumor Cells | Breast Cancer | PGE2 | Blocked Migration | Chemotaxis Assay |
Animal Models and Experimental Design
To validate the in vitro findings and assess the therapeutic potential of this compound in a complex biological system, researchers have utilized various animal models of cancer metastasis. These in vivo studies are crucial for understanding how the compound affects tumor progression and dissemination within a living organism.
The most common experimental designs involve syngeneic mouse models, where tumor cells compatible with the mouse's immune system are introduced. Two primary models are used:
Experimental Metastasis Model: Cancer cells are injected directly into the bloodstream (e.g., via the tail vein) to study their ability to colonize distant organs, most commonly the lungs. researchgate.netmdpi.com
Spontaneous Metastasis Model: Cancer cells are implanted into the orthotopic site (e.g., the mammary fat pad for breast cancer). The primary tumor is allowed to grow and then surgically removed, and researchers monitor for the development of spontaneous metastases in distant organs. mdpi.com
Detailed Research Findings:
In studies using BALB/cByJ mice, systemic administration of this compound significantly reduced the metastasis of murine mammary tumor cell lines (410.4 and 66.1). researchgate.netnih.gov In an experimental metastasis model, treatment with this compound at a dose of 10 mg/kg inhibited lung colonization by 88% for 410.4 cells and 32% for 66.1 cells. mdpi.com
Crucially, the anti-metastatic effect of this compound was found to be dependent on a functional immune system. The inhibitory effect on metastasis was lost in mice lacking functional Natural Killer (NK) cells or interferon-gamma (IFN-γ), indicating that this compound's mechanism involves facilitating an anti-tumor immune response. mdpi.com
Initial preclinical experiments also established that this compound is orally active and has a long duration of action in various animal species, including rats, guinea pigs, and dogs, which is a favorable characteristic for therapeutic development. nih.gov
| Animal Model | Tumor Cell Line(s) | Metastasis Model | Key Finding with this compound |
|---|---|---|---|
| BALB/cByJ Mice | 410.4, 66.1 | Experimental (i.v. injection) | Reduced lung tumor colonies by 32-88% |
| BALB/cByJ Mice | Not Specified | Spontaneous (mammary gland) | Reduced spontaneous metastasis |
| NK Cell-Deficient Mice | Not Specified | Experimental | Anti-metastatic effect was lost |
Immunohistochemistry and Flow Cytometry in Research
Immunohistochemistry (IHC) and flow cytometry are powerful techniques used to identify and quantify cell populations and protein expression within tissues and cell suspensions, respectively. In the context of this compound research, these methods are vital for dissecting the compound's impact on the tumor microenvironment and the immune system.
Flow Cytometry is a laser-based technology that analyzes the physical and chemical characteristics of particles or cells as they pass through a laser beam. It is particularly useful for quantifying the expression of cell surface and intracellular proteins on individual cells.
Immunohistochemistry (IHC) uses antibodies to detect specific antigens in cells within a tissue section. This provides crucial spatial information, allowing researchers to visualize the location and distribution of different immune cells (e.g., T cells, NK cells) in and around a tumor.
Detailed Research Findings:
A key finding from studies on this compound is its ability to modulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. Research demonstrated that antagonism of the EP4 receptor with this compound led to an inhibition of MHC class I expression. nih.govmdpi.com This finding was elucidated using flow cytometry , which quantified the level of MHC class I proteins on the tumor cell surface. This downregulation is significant because NK cells are specialized in recognizing and killing cells that have low levels of MHC class I, providing a direct mechanism for the observation that this compound's effects are NK cell-dependent. nih.gov
Gene Silencing Techniques (e.g., shRNA, siRNA)
To confirm that the observed effects of this compound are specifically due to its antagonism of the EP4 receptor, researchers employ gene silencing techniques. Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are molecules that can be introduced into cells to specifically degrade the messenger RNA (mRNA) of a target gene, thereby preventing the synthesis of the corresponding protein.
This methodology serves as a crucial validation tool. By comparing the effects of the pharmacological antagonist (this compound) with the effects of genetically silencing the EP4 receptor, researchers can confirm that the drug's mechanism of action is indeed "on-target."
Detailed Research Findings:
Multiple studies have shown that the anti-metastatic and anti-migratory effects of this compound are phenocopied by the genetic knockdown of the EP4 receptor.
In breast cancer models, EP4 gene silencing using shRNA was shown to significantly reduce the ability of mammary tumor cells to metastasize, an outcome that directly mirrored the results obtained from treating the cells with this compound. mdpi.com
Similarly, in lung cancer cells, EP4-shRNA knockdown led to decreased cell migration. In studies on prostate cancer, siRNAs targeting the EP4 receptor were used in parallel with EP4 antagonists like this compound to confirm that the signaling pathways affecting cell migration were indeed mediated through this specific receptor. nih.gov
This convergence of evidence from both pharmacological inhibition and genetic silencing provides a high degree of confidence that the EP4 receptor is the critical target through which this compound exerts its anti-metastatic effects. mdpi.com
| Methodology | Cancer Model | Endpoint Measured | Result |
|---|---|---|---|
| This compound (EP4 Antagonist) | Breast Cancer | Metastasis | Reduced |
| EP4 shRNA (Gene Silencing) | Breast Cancer | Metastasis | Reduced |
| This compound (EP4 Antagonist) | Prostate/Lung Cancer | Cell Migration | Reduced |
| EP4 siRNA/shRNA (Gene Silencing) | Prostate/Lung Cancer | Cell Migration | Reduced |
Structural Activity Relationship Sar and Derivative Research
Comparison with Other Prostanoid Receptor Antagonists
The pharmacological profile of AH 23848 is characterized by its dual antagonism of the Thromboxane (B8750289) A2 (TP) receptor and the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP4. apexbt.comcaymanchem.com Understanding its structural-activity relationship is enhanced by comparing it with other prostanoid receptor antagonists that exhibit different selectivity and potency profiles. These comparisons are crucial in preclinical research for dissecting the specific roles of prostanoid receptor subtypes in various physiological and pathological processes.
This compound: This compound was identified as a potent and specific TP receptor antagonist that is orally active with a long duration of action. nih.gov It competitively antagonizes TP receptor-mediated actions, such as the contraction of human bronchial smooth muscle induced by the TP agonist U-46619, with a pA2 value of 8.3. apexbt.com Later studies revealed its additional activity as an antagonist of the EP4 receptor, where it impairs PGE2-mediated effects. caymanchem.com
ONO-AE3-208: In contrast to the dual activity of this compound, ONO-AE3-208 is a high-affinity, selective EP4 receptor antagonist. tocris.com Its binding affinity for the EP4 receptor is significantly higher than for other prostanoid receptors, with reported Ki values of 1.3 nM for EP4, compared to 30 nM for EP3, 790 nM for the PGF2α receptor (FP), and 2400 nM for the TP receptor. tocris.comcaymanchem.commedchemexpress.comselleckchem.com It displays negligible affinity for EP1, EP2, DP (PGD2 receptor), or IP (prostacyclin receptor). tocris.com This high selectivity makes ONO-AE3-208 a valuable tool for investigating EP4-specific signaling pathways, which has been demonstrated in models of cancer metastasis and colitis. nih.govnih.gov
AH6809: This antagonist has a broader spectrum of activity compared to the more selective agents. It is recognized as an antagonist of EP1 and EP2 receptors and also blocks the DP receptor. caymanchem.comabcam.com Its affinity is nearly equal for the cloned human EP1, EP2, EP3-III, and DP1 receptors, with Ki values in the micromolar and high nanomolar range. medchemexpress.com For instance, Ki values for human EP1 and EP2 receptors are reported as 333 nM and 350 nM, respectively. abcam.com Its profile differs significantly from this compound, which targets EP4 and TP receptors. In some preclinical models, both AH6809 (targeting EP2) and this compound (targeting EP4) have been shown to block the inhibitory actions of PGE2 on natural killer (NK) cells. frontiersin.org
GW627368X: This compound is a potent and selective competitive antagonist of the prostanoid EP4 receptor, but notably, it also possesses affinity for the human TP receptor. medchemexpress.comcaymanchem.com Its affinity for human EP4 and TP receptors is reported with Ki values of 100 nM and 158 nM, respectively, while its affinity for all other human prostanoid receptors is greater than 5.0 µM. caymanchem.com This dual EP4/TP profile makes it somewhat similar to this compound, although it is described as a much more potent EP4 blocker. pa2online.org The development of more potent antagonists like GW627368X was spurred by the relatively low affinity of earlier compounds like this compound. pa2online.org
RQ15986: This compound is also identified as an EP4 antagonist. frontiersin.org In preclinical cancer models, RQ15986, alongside this compound and ONO-AE3-208, has been used to demonstrate that EP4 receptor inhibition can reduce the number of cancer stem cells and sensitize gynecologic tumors to chemotherapy. frontiersin.orgresearchgate.netresearchgate.net
The following table summarizes the receptor antagonism profiles of these compounds.
| Compound | Primary Receptor Target(s) | Reported Potency/Affinity |
| This compound | TP, EP4 | pA2 = 8.3 (TP); Antagonizes PGE2 at EP4 apexbt.comcaymanchem.com |
| ONO-AE3-208 | EP4 (Selective) | Ki = 1.3 nM (EP4); >20-fold selectivity over EP3, FP, TP tocris.comcaymanchem.commedchemexpress.com |
| AH6809 | EP1, EP2, DP | Ki = 333 nM (EP1), 350 nM (EP2) abcam.com |
| GW627368X | EP4, TP | Ki = 100 nM (EP4), 158 nM (TP) caymanchem.com |
| RQ15986 | EP4 | Used as a selective EP4 antagonist in preclinical studies frontiersin.org |
Design and Synthesis of Analogues for Enhanced Selectivity or Potency (Preclinical Context)
The progression from early multi-target antagonists like this compound to highly selective agents such as ONO-AE3-208 illustrates the application of structural-activity relationship (SAR) studies in drug design. The goal of such research is to synthesize analogues with improved potency for a specific receptor target while minimizing off-target effects, thereby creating more precise pharmacological tools and potentially safer therapeutics. oatext.commdpi.com
The chemical structure of this compound, ([1α(Z), 2β,5α]-(+/-)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid), features a cyclopentanone core, similar to natural prostanoids, with two side chains. nih.gov The design of analogues involves modifying these core structures and side chains to optimize interactions with the target receptor's binding pocket.
The development of more potent and selective EP4 antagonists like GW627368X was a direct response to the limitations of earlier compounds, including the relatively low affinity of this compound for the EP4 receptor. pa2online.org The structure of GW627368X, (N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzenesulphonamide), is substantially different from the prostanoid-like scaffold of this compound. caymanchem.com This non-prostanoid structure represents a different chemical approach to achieving high-affinity binding to the EP4 receptor. SAR studies leading to such compounds would have explored replacing the metabolically susceptible cyclopentanone ring and unsaturated alkyl chains of prostanoid-like molecules with more stable heterocyclic and aromatic systems to enhance both potency and pharmacokinetic properties. researchgate.net
Similarly, the high selectivity of ONO-AE3-208 for the EP4 receptor is derived from its unique chemical scaffold, which is distinct from both natural prostaglandins (B1171923) and other antagonists. This selectivity allows for the precise investigation of EP4 functions without the confounding effects of TP receptor blockade that would occur with this compound or GW627368X. The synthesis and evaluation of a series of related analogues would have been necessary to identify the specific chemical moieties responsible for this high degree of selectivity.
In a preclinical context, the design and synthesis of analogues are guided by SAR principles derived from comparing the biological activities of structurally related compounds. mdpi.com For instance, the dual EP4/TP antagonism of this compound and GW627368X suggests that their structures contain features recognizable by both receptors. In contrast, the structure of ONO-AE3-208 is optimized for the EP4 binding site in a way that excludes significant interaction with the TP receptor. The implied research involves synthesizing a library of compounds where systematic modifications are made to the core scaffold, linkers, and terminal functional groups to map the chemical space required for potent and selective antagonism at the desired prostanoid receptor.
Emerging Research Areas and Future Directions
Investigating AH 23848 in Novel Disease Models (Preclinical)
Preclinical studies have explored the potential of this compound in various disease models where the EP4 receptor plays a significant role. Early research demonstrated that this compound, as an EP4 antagonist, reduced metastatic potential in preclinical models of several cancers, including breast, prostate, colon, and lung cancer. frontiersin.orgnih.govfrontiersin.org This anti-metastatic activity is partly attributed to the direct inhibition of tumor cell migration and invasion. frontiersin.orgnih.govfrontiersin.org Beyond cancer, this compound has been investigated in models of inflammatory diseases. For instance, studies in a murine model of Theiler's murine encephalomyelitis virus (TMEV)-induced demyelinating disease showed that blocking PGE2 signaling with this compound decreased disease pathogenesis and viral loads in the central nervous system. plos.org It also enhanced protective immune responses in this model. plos.org Research in endometriosis, an inflammatory gynecological disease, has also utilized this compound. Preclinical studies using a chimeric mouse model indicated that selective inhibition of EP2 and EP4 receptors, including with this compound, suppressed the growth and survival of endometriosis lesions and decreased pelvic pain. pnas.org
Combination Studies with Other Research Compounds or Modalities (Preclinical)
There is growing interest in combining EP4 antagonists like this compound with other therapies in preclinical settings. frontiersin.orgnih.gov For example, gynecologic uterine smooth muscle tumors were sensitized to docetaxel (B913) in the presence of this compound or another EP4 antagonist, RQ15986. frontiersin.orgnih.gov In the context of photodynamic therapy, this compound has been used in combination studies. Preclinical work has shown that combining EGFR-targeted photodynamic priming with EP4 inhibition using this compound led to additional reductions in cancer cell migration and a significant attenuation of cell invasion in vitro. mdpi.com This combination also showed increased treatment consistency compared to photodynamic priming alone. mdpi.com Studies have also investigated combining EP4 inhibition with therapies targeting other signaling pathways, such as those involving EGFR. researchgate.net
Elucidation of Further Downstream Signaling Cascades
This compound has been instrumental in elucidating downstream signaling pathways mediated by the EP4 receptor. The EP4 receptor is coupled to several downstream signaling pathways, including the cAMP-PKA/PI3K-AKT pathway, which supports cell proliferation and invasion in various cancers. frontiersin.orgfrontiersin.org this compound has been used to demonstrate that the inhibition of EP4 signaling interrupts cascades such as the activation of cyclic AMP (cAMP) and protein kinase A (PKA). scbt.com In prostate cancer cells, this compound was used to show that EP4 antagonism reduced the Epac1-dependent increase of p-cPLA2 and COX-2, as well as reduced protein and DNA synthesis. nih.gov In colorectal carcinoma cells, this compound inhibited migration and invasion, and EP4 blockade has been linked to the inactivation of matrix metalloproteinase (MMP)-9 and the AMPK-CREB signaling pathway. bmbreports.org Furthermore, this compound has been used to investigate the role of EP4 in modulating MUC2 production via GPCR signaling and CREB-mediated transcriptional activity in models of appendiceal pseudomyxoma peritonei. nih.gov
Role in Immunomodulation Beyond Cancer (Preclinical)
This compound has been investigated for its role in immunomodulation in preclinical settings, extending beyond its effects in the tumor microenvironment. PGE2, acting through EP receptors, can influence various immune cells. frontiersin.orgnih.govmdpi.com this compound, as an EP4 antagonist, has been shown to block the inhibitory actions of PGE2 on NK cells, restoring their activity in tumor-bearing mice. frontiersin.orgnih.govfrontiersin.org This restoration of NK cell function is important for controlling metastasis. frontiersin.orgnih.gov Studies have also indicated that this compound can protect NK cells from PGE2-dependent immunosuppression and inhibit the ability of myeloid-derived suppressor cells (MDSCs) to infiltrate neoplastic lesions. nih.gov Beyond cancer, in the TMEV-induced demyelinating disease model, this compound treatment enhanced protective IFN-γ-producing CD4+ and CD8+ T cell responses. plos.org Furthermore, in vitro studies have shown that this compound can abolish the effects of PGE2 or EP2 agonists that induce the differentiation of bone marrow cells into MDSCs. biomolther.org
Understanding the Context-Dependent Effects of EP4 Antagonism
The effects of EP4 antagonism with compounds like this compound can be context-dependent, varying based on the specific cell type, tissue, or disease microenvironment. While EP4 antagonism often leads to a reduction in pro-inflammatory cytokine production and altered immune responses, the ultimate consequences can differ depending on the biological context. scbt.com For instance, in prostate cancer, the inhibitory effects of this compound were linked to the downregulation of specific cytokines like CCL2, IL6, and CXCL8. frontiersin.org In chondrogenesis, while COX-2 inhibition significantly impacted gene expression, neither the EP2 antagonist AH6809 nor the EP4 antagonist AH23848 fully reproduced these effects, suggesting potential redundancy or context-specific roles of these receptors in that process. biorxiv.org The dual activity of this compound as both a TP and EP4 antagonist could also contribute to context-dependent effects, as thromboxane (B8750289) signaling also plays various roles in different tissues. caymanchem.com Further research is needed to fully understand how the specific cellular and molecular environment influences the outcomes of EP4 antagonism by this compound.
Q & A
Q. What is the primary pharmacological mechanism of AH 23848, and how is it validated experimentally?
this compound is a selective EP4 prostaglandin receptor antagonist. Its mechanism is established via competitive binding assays using radiolabeled ligands (e.g., [³H]-PGE₂) in cell membranes expressing recombinant EP4 receptors. Functional validation involves measuring cAMP levels, where this compound inhibits PGE₂-induced cAMP accumulation .
Q. What are standard protocols for administering this compound in in vivo studies?
In canine models (e.g., ischemia-reperfusion arrhythmia studies), this compound is administered intravenously at 1–5 mg/kg. Plasma TXB₂ and 6-keto-PGF₁α levels are monitored via ELISA to assess thromboxane-prostacyclin balance . For immune cell studies (e.g., dendritic cells), doses range from 10–50 µM in vitro, with IL-23 suppression measured by ELISA after LPS/R848 stimulation .
Q. Which experimental models are most suited to study this compound’s effects on inflammation?
- Immune cells : Murine dendritic cells or macrophages treated with LPS/R848 to mimic inflammation, followed by IL-23/IL-12 cytokine profiling .
- Cancer models : EP4/Notch1 signaling in tumor cell lines (e.g., miR-92a overexpression models), with proliferation assays and RT-PCR for receptor expression .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in TXB₂ regulation be resolved?
In greyhound models, this compound elevates TXB₂ during ischemia-reperfusion, suggesting indirect thromboxane modulation , whereas cancer studies show no direct TXB₂ interaction. Resolution strategies:
- Compare tissue-specific EP4 receptor density via immunohistochemistry.
- Use EP4-knockout models to isolate receptor-mediated vs. off-target effects.
- Apply mass spectrometry to detect this compound metabolites that may influence thromboxane synthase .
Q. What methodological precautions are critical when studying this compound’s receptor specificity?
- Cross-reactivity checks : Test against other prostanoid receptors (EP1–EP3, TP, IP) using HEK293 cells transfected with individual receptors.
- Negative controls : Co-administer EP4 agonists (e.g., ONO-AE1-329) to confirm antagonism reversibility .
- Dose-response curves : Ensure IC₅₀ values align with published EP4-specific thresholds (e.g., <1 µM in cAMP assays) .
Q. How does this compound influence the tumor microenvironment, and what techniques quantify these effects?
this compound reduces MDSC infiltration by downregulating CXCR4 and protects NK cells from immunosuppression. Key methods:
- Flow cytometry : Track CXCR4⁺ MDSCs in tumor-bearing mice.
- In vivo imaging : Use luciferase-labeled NK cells to monitor tumor lysis .
- Transcriptomics : RNA-seq of tumor-associated macrophages to identify EP4-regulated pathways .
Methodological Recommendations
- Dose optimization : Pre-test this compound in pilot studies to avoid off-target effects at high concentrations (>50 µM) .
- Statistical rigor : Use ANOVA with post-hoc corrections for multi-group comparisons (e.g., TXB₂ time-course data) .
- Ethical reporting : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal models .
Key Knowledge Gaps
- Long-term pharmacokinetics of this compound in chronic inflammation models.
- Epigenetic effects of EP4 antagonism on tumor suppressor genes (e.g., miR-92a/Notch1 crosstalk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
